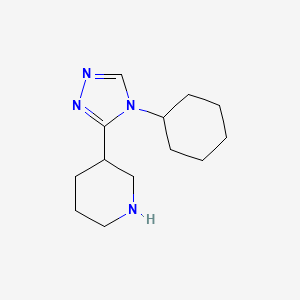

3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine

Descripción

BenchChem offers high-quality 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-(4-cyclohexyl-1,2,4-triazol-3-yl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4/c1-2-6-12(7-3-1)17-10-15-16-13(17)11-5-4-8-14-9-11/h10-12,14H,1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKUQZYDCWYUJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NN=C2C3CCCNC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine chemical structure

An In-Depth Technical Guide to 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine: Structure, Synthesis, and Therapeutic Potential

Introduction

The confluence of a 1,2,4-triazole core with a piperidine moiety represents a privileged structural motif in modern medicinal chemistry. These hybrid molecules are cornerstones in the development of novel therapeutics, demonstrating a wide spectrum of biological activities including anticancer, antifungal, and anti-inflammatory properties.[1][2] The 1,2,4-triazole ring, an aromatic five-membered heterocycle with three nitrogen atoms, is not merely a passive scaffold; its nitrogen atoms serve as crucial hydrogen bond acceptors and coordination points for metallic ions within enzyme active sites.[3][4] When coupled with the piperidine ring, a saturated heterocycle that frequently enhances pharmacokinetic properties such as solubility and metabolic stability, the resulting construct offers a versatile platform for targeted drug design.

This guide provides a comprehensive technical overview of a specific, promising derivative: 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine . We will dissect its core chemical structure, propose a robust synthetic strategy grounded in established chemical principles, and explore its significant therapeutic potential by drawing parallels with closely related, well-documented analogues. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for next-generation therapeutic agents.

Chemical Structure and Physicochemical Properties

The formal name, 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine, describes a molecule composed of three key fragments: a piperidine ring, a 1,2,4-triazole ring, and a cyclohexyl group.

-

Piperidine Ring : Attached at its 3-position to the triazole ring. The nitrogen atom of the piperidine is a basic center and can be protonated at physiological pH, which can be critical for solubility and target engagement.

-

1,2,4-Triazole Ring : This is the central heterocyclic core. It is substituted at two positions: the C3 position is linked to the piperidine ring, and the N4 position is substituted with a cyclohexyl group.

-

Cyclohexyl Group : A non-polar, bulky aliphatic group attached to the N4 position of the triazole. This group significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and interactions with hydrophobic pockets in target proteins.

Based on its structure, the key physicochemical properties can be calculated and are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₂₂N₄ |

| Molecular Weight | 234.34 g/mol |

| IUPAC Name | 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine |

| Topological Polar Surface Area (TPSA) | 48.6 Ų |

| LogP (Predicted) | ~2.5 - 3.0 |

| Hydrogen Bond Donors | 1 (Piperidine N-H) |

| Hydrogen Bond Acceptors | 3 (Triazole Nitrogens) |

Retrosynthetic Analysis and Proposed Synthesis

Retrosynthetic Strategy: The target molecule can be disconnected at the C-C bond between the piperidine and triazole rings. A more practical approach, however, is to build the triazole ring onto a functionalized piperidine backbone. This strategy begins with a protected piperidine-3-carboxylic acid derivative, which is converted into a key thiosemicarbazide intermediate, followed by cyclization to form the triazole ring.

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol (Proposed)

-

Step 1: Synthesis of N-Boc-piperidine-3-carbohydrazide.

-

N-Boc-piperidine-3-carboxylic acid is first converted to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.

-

The resulting ester is then treated with hydrazine hydrate in ethanol under reflux for 12-24 hours to yield the carbohydrazide.[7] The product is isolated after removal of the solvent under reduced pressure.

-

-

Step 2: Formation of the Thiosemicarbazide Intermediate.

-

The carbohydrazide from Step 1 is dissolved in ethanol.

-

An equimolar amount of cyclohexyl isothiocyanate is added, and the mixture is refluxed for 4-6 hours.

-

Upon cooling, the thiosemicarbazide derivative typically precipitates and can be collected by filtration.[6]

-

-

Step 3: Alkaline Cyclization to form the Triazole-thione.

-

The thiosemicarbazide is suspended in an aqueous solution of sodium hydroxide (2M) or potassium carbonate and refluxed for 8-12 hours.[6] This reaction promotes intramolecular cyclization with the elimination of water to form the 5-thioxo-1,2,4-triazole ring.

-

After cooling, the reaction mixture is acidified with HCl to a pH of ~5-6, leading to the precipitation of the triazole-thione product.

-

-

Step 4: Desulfurization.

-

The triazole-thione is converted to the final triazole by removing the sulfur atom. This can be achieved through several methods, including oxidative treatment with reagents like hydrogen peroxide in acetic acid or reductive desulfurization using Raney Nickel in ethanol. The choice of reagent depends on compatibility with other functional groups.

-

-

Step 5: Boc Deprotection.

-

The N-Boc protecting group on the piperidine ring is removed under acidic conditions.

-

The compound from Step 4 is dissolved in a solvent like dichloromethane or 1,4-dioxane and treated with an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

The reaction is stirred at room temperature for 1-2 hours. The solvent is then evaporated, and the resulting salt of the final product is triturated with diethyl ether to yield a solid.

-

Structural Characterization

The identity and purity of the final compound and all intermediates would be rigorously confirmed using standard analytical techniques:

-

¹H and ¹³C NMR : To confirm the chemical structure, proton and carbon environments, and successful installation of all moieties.

-

High-Resolution Mass Spectrometry (HRMS) : To confirm the exact molecular weight and elemental composition.[8]

-

Infrared (IR) Spectroscopy : To identify key functional groups, such as the N-H stretch of the piperidine and C=N stretches within the triazole ring.[2]

Potential Applications in Drug Development

The 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine scaffold is structurally analogous to compounds with potent and well-characterized biological activities. Its therapeutic potential can be inferred from these closely related molecules.

Anticancer Activity via isoQC Inhibition

A recent study highlighted a series of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potent and selective inhibitors of glutaminyl cyclase isoenzyme (isoQC).[9] isoQC is an enzyme that is upregulated in several cancers and catalyzes the formation of pyroglutamate-CD47 (pE-CD47).[9] This modification enhances the interaction between the CD47 "don't eat me" signal on cancer cells and the SIRPα receptor on macrophages, thereby protecting cancer cells from phagocytosis.[9]

By inhibiting isoQC, compounds based on the triazole-piperidine scaffold can downregulate pE-CD47, disrupt the CD47-SIRPα axis, and restore the ability of macrophages to eliminate cancer cells.[9] The cyclohexyl group on the target molecule, being a bulky lipophilic substituent, could potentially enhance binding affinity within the isoQC active site compared to the smaller methyl group in the studied analogues.

Caption: Mechanism of isoQC inhibition for cancer therapy.

Antifungal Activity via CYP51 Inhibition

The triazole moiety is the pharmacophore of the "azole" class of antifungal drugs (e.g., fluconazole, voriconazole), which act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

Studies on triazole derivatives with piperidine side chains have demonstrated potent activity against pathogenic fungi, including resistant strains of Candida albicans.[10][11] In these molecules, the triazole nitrogen (N4) coordinates with the heme iron in the CYP51 active site, while the side chains, such as the piperidine and its substituents, occupy adjacent substrate-binding channels, enhancing potency and selectivity.[10] The cyclohexylpiperidine structure of the title compound is well-suited to fulfill this role, presenting a strong candidate for a novel antifungal agent.

Conclusion

3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine is a molecule of significant scientific interest, built upon a scaffold proven to possess potent and diverse biological activities. While its specific properties are yet to be fully characterized in the literature, a robust synthetic pathway can be confidently proposed based on established chemical precedents. The structural analogy to known isoQC inhibitors and CYP51-targeting antifungal agents provides a strong rationale for its investigation as a potential therapeutic agent in oncology and infectious diseases. This guide serves as a foundational resource to stimulate and support further research into this promising chemical entity.

References

-

Zhou, Q., Wu, Z., Qin, F., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019. Available from: [Link]

-

(Reference name not provided) (n.d.). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug Design, Development and Therapy. Available from: [Link]

-

(Reference name not provided) (n.d.). Discovery of highly potent triazole antifungal agents with piperidine-oxadiazole side chains. RSC Publishing. Available from: [Link]

-

(Reference name not provided) (n.d.). A Review on 1,2,3 - Triazole & Piperazine Derivatives with Various Biological Activities. ResearchGate. Available from: [Link]

-

PubChem. (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide. Available from: [Link]

-

Aghalari, Z., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Available from: [Link]

-

(Reference name not provided) (2025). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. Available from: [Link]

-

Institut Pasteur. IPPI-DB compound 2379 detail. Available from: [Link]

-

Kaplaushenko, A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. Available from: [Link]

-

(Reference name not provided) (2022). 4-(4-(((1H-Benzo[d][9][10][11]triazol-1-yl)oxy)methyl). MDPI. Available from: [Link]

-

(Reference name not provided) (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available from: [Link]

-

PubChem. 1-[4-[(4-Cyclohexyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]but-2-ynyl]piperidine. Available from: [Link]

-

(Reference name not provided) (2025). N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl] -acetamide dihydrate: Synthesis, experimental, theoretical characterization and biological activities. ResearchGate. Available from: [Link]

-

(Reference name not provided) (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. PMC. Available from: [Link]

-

(Reference name not provided) (n.d.). Designing, synthesis and pharmacology of some novel 4-{4-(4-bromobenzyliden)amino}piperidin-1-yl)-5-aryl-3-thiol-4H-1,2,4-triaz. Der Pharma Chemica. Available from: [Link]

-

(Reference name not provided) (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC. Available from: [Link]

-

(Reference name not provided) (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. PMC. Available from: [Link]

-

(Reference name not provided) (2025). In silico study, Synthesis, Characterization and Preliminary Evaluation of Antimicrobial activity of new sulfonamide – 1,2,4-triazole derivatives. ResearchGate. Available from: [Link]

-

Kaplaushenko, A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. Available from: [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of highly potent triazole antifungal agents with piperidine-oxadiazole side chains - MedChemComm (RSC Publishing) [pubs.rsc.org]

1,2,4-triazole piperidine scaffold medicinal chemistry

Title: The 1,2,4-Triazole Piperidine Scaffold: A Technical Guide to Privileged Architecture in Drug Discovery

Executive Summary: The "Privileged" Synergy

The combination of a 1,2,4-triazole core with a piperidine ring represents one of the most versatile "privileged scaffolds" in modern medicinal chemistry. This architecture is not merely a structural linker; it is a functional pharmacophore that addresses three critical bottlenecks in drug development: solubility , metabolic stability , and dipolar interaction .

-

The Piperidine: Provides a tunable basic center (

~9-10) for lysosomal trapping and solubility, while serving as a rigid, saturated spacer that directs substituents into specific hydrophobic pockets. -

The 1,2,4-Triazole: Acts as a metabolically stable bioisostere for amides and esters. Its high dipole moment (~5 D) allows it to participate in strong hydrogen bonding networks (as both donor and acceptor) without the hydrolytic instability of a peptide bond.

This guide details the structural rationale, synthetic pathways, and application of this scaffold, anchored by its success in GPCR antagonists (e.g., Maraviroc) and enzyme inhibitors (e.g., 11β-HSD1 inhibitors).

Structural Rationale & Pharmacophore Analysis

The efficacy of this scaffold stems from the complementary electronic profiles of its two components.

Bioisosterism and Electrostatics

The 1,2,4-triazole ring is planar and electron-deficient, often used to replace the amide bond (–CONH–).

-

H-Bonding: The N1/N2 and N4 positions can serve as H-bond acceptors, while the N-H (in 1H-tautomers) is a donor.

-

Dipole Alignment: In GPCRs, the triazole dipole often aligns with backbone carbonyls of the receptor, mimicking the interactions of endogenous peptide ligands.

The Piperidine Vector

The piperidine ring locks the triazole into a specific vector. Unlike flexible alkyl chains, the chair conformation of piperidine projects substituents at defined angles (equatorial vs. axial), allowing for precise "vector scanning" of the active site.

Interaction Map (DOT Visualization)

Caption: Functional synergy between the triazole and piperidine moieties in receptor binding and metabolic survival.

Synthetic Architectures

Constructing the 1,2,4-triazole-piperidine scaffold requires choosing the right cyclization method based on the desired substitution pattern.

Method A: The Pellizzari Reaction (Amide + Hydrazide)

This is the classical route for forming 3,5-disubstituted-1,2,4-triazoles.

-

Mechanism: Condensation of a piperidine-hydrazide with an amide (or thioamide).

-

Utility: Best for introducing diverse aryl groups at the 5-position of the triazole.

Method B: The Einhorn-Brunner Reaction

-

Mechanism: Condensation of hydrazines with diacylamines.

-

Utility: Useful when the piperidine nitrogen needs to be substituted before triazole formation.

Method C: Oxidative Cyclization (Modern)

-

Mechanism: Reaction of a piperidine-carboxamide with a hydrazide, followed by oxidative closure (often using iodine or hypervalent iodine reagents).

-

Utility: Milder conditions, avoids high-temperature fusion.

Retrosynthetic Workflow (DOT Visualization)

Caption: Strategic disconnections for accessing the linked triazole-piperidine scaffold.

Case Study: High-Affinity Ligands

CCR5 Antagonists: Maraviroc

Maraviroc (Pfizer) is the quintessential example of this scaffold's utility.[1]

-

Structure: It features a 4,4-difluorocyclohexylcarboxamide linked to a 1,2,4-triazole , which is in turn linked to a tropane (a bridged piperidine).

-

Role of Triazole: The triazole ring sits deep in the CCR5 transmembrane pocket. Mutagenesis studies suggest it interacts with Glu283 via a water-mediated hydrogen bond or direct dipolar interaction. This interaction is critical for locking the receptor in an inactive conformation.

-

Role of Piperidine (Tropane): The basic nitrogen interacts with Glu283 (salt bridge), while the rigid bicyclic frame fills the hydrophobic cavity defined by Tyr108 and Phe109.

11β-HSD1 Inhibitors

Inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (for metabolic syndrome) frequently utilize a triazolopyridine or linked triazole-piperidine core.

-

Optimization: Researchers at Merck and Incyte utilized the triazole to replace earlier thiazole scaffolds. The triazole offered superior metabolic stability (lower CYP inhibition) and improved solubility compared to the lipophilic thiazole.

-

SAR Insight: Substitution at the triazole C3 position with bulky groups (e.g., adamantane or substituted phenyls) was found to fill the enzyme's substrate-binding pocket, while the piperidine moiety extended towards the solvent front, improving oral bioavailability.

Comparative Data: Scaffold Efficacy

| Compound Class | Target | Role of Triazole | Role of Piperidine | Key Outcome |

| Maraviroc | CCR5 (HIV Entry) | Dipolar anchor (Glu283) | Basic center + hydrophobic fill | FDA Approved (2007) |

| Sitagliptin Analogs | DPP-4 (Diabetes) | Bioisostere for amide | P1 pocket occupancy | High Selectivity (>1000x) |

| Incyte Leads | 11β-HSD1 | Metabolic stabilizer | Solubilizing spacer | Reduced CYP inhibition |

Detailed Experimental Protocol

Objective: Synthesis of 3-(1-Boc-piperidin-4-yl)-5-phenyl-1H-1,2,4-triazole . This protocol utilizes the reaction of a hydrazide with a thioimidate or nitrile, a robust method for medicinal chemistry libraries.

Reagents:

-

1-Boc-piperidine-4-carboxylic acid methyl ester (Starting Material)

-

Hydrazine hydrate (80% or 98%)

-

Benzamidine hydrochloride (or Benzonitrile + NaOMe)

-

Ethanol (Anhydrous)

-

Sodium Methoxide (0.5 M in MeOH)

Step 1: Formation of the Hydrazide

-

Dissolve 1-Boc-piperidine-4-carboxylic acid methyl ester (10.0 mmol) in Ethanol (20 mL).

-

Add Hydrazine hydrate (50.0 mmol, 5 equiv) dropwise at room temperature.

-

Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of the ester.

-

Workup: Concentrate the solvent in vacuo. The excess hydrazine is removed via azeotroping with ethanol or toluene.

-

Result: 1-Boc-piperidine-4-carbohydrazide (White solid). Yield: >90%.

Step 2: Cyclization to 1,2,4-Triazole

-

Dissolve the crude hydrazide (10.0 mmol) in anhydrous Ethanol (30 mL).

-

Add Benzamidine hydrochloride (11.0 mmol, 1.1 equiv).

-

Add Sodium Methoxide solution (22.0 mmol, 2.2 equiv) to neutralize the HCl and activate the hydrazide.

-

Reflux the reaction mixture for 12–16 hours.

-

Note: If reaction is sluggish, a higher boiling solvent like n-Butanol (118°C) or DMF (153°C) can be used.

-

-

Quench: Cool to room temperature. Dilute with water (50 mL) and neutralize with 1N HCl to pH ~7.

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄.

-

Purification: Flash column chromatography (DCM:MeOH 95:5).

-

Characterization:

-

1H NMR (DMSO-d6): Look for the triazole N-H (broad singlet >13 ppm) and the piperidine ring protons.

-

LC-MS: Confirm [M+H]+.

-

Protocol Validation (Self-Check):

-

Why this route? Using benzamidine avoids the harsh conditions of the Pellizzari fusion (which requires >140°C) and protects the sensitive Boc group (which might deprotect at high thermal stress).

-

Critical Control Point: Ensure hydrazine is fully removed before Step 2, as residual hydrazine can react with benzamidine to form side products.

References

-

Dorr, P., et al. "Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor 5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity." Antimicrobial Agents and Chemotherapy, 2005.

-

Boyle, C. D., et al. "Optimization of a 1,2,4-Triazole Series of 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors."[2] Journal of Medicinal Chemistry, 2010.[3]

-

Kuntala, N., et al. "Structural insights and docking analysis of adamantane-linked 1,2,4-triazole derivatives as potential 11β-HSD1 inhibitors." Journal of Molecular Structure, 2021.

-

Tagat, J. R., et al. "Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[4] II. Discovery of Sch-350634." Journal of Medicinal Chemistry, 2001. [4]

-

BenchChem. "1,2,4-Triazoles in Medicinal Chemistry: Application Notes and Protocols." BenchChem Technical Library, 2025.

Sources

- 1. PF-232798, a Second Generation Pfizer Oral CCR5 Antagonist [natap.org]

- 2. Optimization of 1,2,4-Triazolopyridines as Inhibitors of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Triazole-Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Abstract

The hybridization of the triazole and piperidine heterocyclic rings has emerged as a highly fruitful strategy in modern medicinal chemistry. This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) governing the biological activity of triazole-piperidine ligands. We will delve into the critical structural modifications that modulate the potency and selectivity of these compounds across various therapeutic areas, with a primary focus on their well-established role as antifungal agents and their emerging potential in oncology and neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the design, synthesis, and evaluation of this versatile chemical scaffold.

Introduction: The Synergy of Two Privileged Scaffolds

The 1,2,4-triazole and 1,2,3-triazole rings are five-membered aromatic heterocycles containing three nitrogen atoms.[1] Their utility in medicinal chemistry is vast, owing to their metabolic stability, capacity for hydrogen bonding, and ability to coordinate with metal ions in enzyme active sites.[2] The triazole nucleus is a key pharmacophore in numerous approved drugs, particularly in the realm of antifungal agents where it chelates the heme iron of cytochrome P450 enzymes.[3][4]

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is another prevalent scaffold in pharmaceuticals. Its conformational flexibility and basic nitrogen atom allow for crucial interactions with biological targets. The incorporation of a piperidine moiety can enhance a molecule's physicochemical properties, such as solubility and membrane permeability, and provide a vector for introducing diverse substituents to probe the chemical space around a target.

The combination of these two scaffolds into a single molecular entity has yielded a plethora of highly active compounds. The triazole often serves as the primary pharmacophore, while the piperidine acts as a versatile linker and a platform for SAR exploration. This guide will dissect the intricate relationship between the structure of these hybrid molecules and their biological function.

Core Chemical Structure and Synthetic Strategies

The general structure of a triazole-piperidine ligand can be deconstructed into three key components: the triazole head, the piperidine core, and the side chain appended to the piperidine nitrogen.

Caption: Core components of a triazole-piperidine ligand.

A prevalent and efficient method for the synthesis of 1,2,3-triazole-piperidine derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6] This reaction provides high yields and regioselectivity for the 1,4-disubstituted triazole isomer.

Structure-Activity Relationship (SAR) Analysis

Antifungal Activity: Targeting Fungal Ergosterol Biosynthesis

The most extensively studied application of triazole-piperidine ligands is in the treatment of fungal infections. These compounds, exemplified by clinical agents like itraconazole and posaconazole, act by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[3][4] Disruption of this pathway leads to a fungistatic or fungicidal effect.

The SAR for antifungal triazole-piperidine agents is well-defined:

-

The Triazole Moiety : The 1,2,4-triazole ring is crucial for activity. One of the nitrogen atoms coordinates to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol.[3]

-

The Dihalophenyl Group : A 2,4-difluorophenyl or similar dihalophenyl group attached to the carbon adjacent to the triazole is a common and often essential feature. This group engages in hydrophobic and van der Waals interactions within the enzyme's active site.[3]

-

The Piperidine Linker and Side Chain : The piperidine ring and its N-substituent extend into the substrate access channel of CYP51.[3] The nature of the side chain significantly impacts the antifungal spectrum and potency. Modifications at this position are a primary focus of SAR studies to enhance activity against resistant fungal strains. For instance, the introduction of oxadiazole-containing side chains has led to compounds with excellent activity against fluconazole-resistant Candida albicans.[7]

| Compound ID | R Group (Side Chain) | MIC against C. albicans (µg/mL) | Reference |

| 6g | 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylmethyl | 0.031 | [7] |

| 11b | 5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-ylmethyl | 0.016 | [7] |

| 8t | 1-(4-chlorophenyl)-1H-1,2,3-triazol-4-ylmethyl | 0.125 | [8] |

| 8v | 1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethyl | 0.0125 | [8] |

Anticancer Potential: A Multifaceted Approach

Triazole-piperidine scaffolds are increasingly being explored for their anticancer properties, targeting various hallmarks of cancer.

-

Tubulin Polymerization Inhibition : Certain triazole-piperidine derivatives act as inhibitors of tubulin polymerization, a validated target for cancer chemotherapy. These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[9] The SAR in this context often involves a trimethoxyphenyl group, mimicking the A-ring of combretastatin A-4, attached to the triazole.

-

Kinase Inhibition : The triazole-piperidine framework can be adapted to target various protein kinases that are often dysregulated in cancer. For example, derivatives have been designed as inhibitors of kinases like PIM-1, which is overexpressed in several cancers.[10] The piperidine moiety can be functionalized to interact with specific residues in the kinase ATP-binding pocket, thereby conferring selectivity.

| Compound Class | Target | Key SAR Observations | Reference |

| Triazolo[1,5-a]pyrimidines | Tubulin | A (1S)-2,2,2-trifluoro-1-methylethylamino group at the 5-position and ortho-fluoro atoms on the phenyl ring are optimal for high potency. | [9] |

| Indole-triazoles | Tubulin | The presence of a 3,4-dichlorophenyl moiety enhances cytotoxicity against liver cancer cells. | [11] |

| Triazole-Pyrimidines | EGFR | A 4-chlorophenyl group on the triazole demonstrated strong in vitro activity and induced cell-cycle arrest. | [10] |

Neurodegenerative Diseases: Modulating Key Pathological Pathways

The versatility of the triazole-piperidine scaffold has also led to its investigation in the context of neurodegenerative disorders like Alzheimer's disease (AD).

-

Cholinesterase Inhibition : Some triazole-piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[3][7] Increasing acetylcholine levels is a therapeutic strategy for managing the cognitive symptoms of AD. The SAR for these compounds indicates that the nature and position of substituents on the aromatic rings attached to the triazole influence the inhibitory potency and selectivity for AChE versus BChE.[12]

-

Inhibition of Amyloid-β Aggregation : Dysregulated metal ions can promote the aggregation of the amyloid-β (Aβ) peptide, a key event in AD pathology. Triazole-pyridine derivatives (a close analog to piperidine) have been designed as dual-function ligands that can chelate these metal ions and interact with the Aβ peptide, thereby inhibiting its aggregation.[5]

| Compound ID | Target | IC50 | Key SAR Observations | Reference |

| 10a-k (analogs) | AChE | 0.031 - 0.537 µM | Electron-withdrawing fluorine group on the pyridine ring enhances potency. | [7] |

| 11o | AChE | 0.38 µM | Electron-withdrawing groups on the phenyl ring at R1 enhance AChE inhibition. | [12] |

| L1-L4 (analogs) | Metal-induced Aβ aggregation | N/A | The triazole-pyridine framework is effective in limiting metal-induced Aβ aggregation. | [5] |

Experimental Protocols

Synthesis of a Representative Triazole-Piperidine Ligand

This protocol describes the synthesis of a 1,4-disubstituted 1,2,3-triazole-piperidine derivative via a CuAAC reaction.

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Triazole derivatives as inhibitors of Alzheimer's disease: Current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Dual-function triazole-pyridine derivatives as inhibitors of metal-induced amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect's Guide to Melanocortin Receptor Modulation: A Technical Deep Dive into Small Molecule Therapeutics

Abstract

The melanocortin receptor system, a critical regulator of a myriad of physiological processes, has emerged as a fertile ground for therapeutic intervention. This in-depth technical guide provides a comprehensive exploration of small molecule melanocortin receptor modulators for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of facts, this document delves into the causal relationships behind experimental design, the intricacies of receptor signaling, and the practical application of key assays. We will dissect the architecture of the five melanocortin receptor subtypes (MC1R-MC5R), their signaling cascades, and the structural nuances that govern the interaction with small molecule ligands. This guide is designed to be a self-validating resource, grounding its claims in established scientific literature and providing detailed, actionable protocols for the characterization of novel modulators.

The Melanocortin System: A Nexus of Physiological Control

The melanocortin system is a complex and elegant signaling network that plays a pivotal role in regulating a diverse array of physiological functions, including pigmentation, inflammation, energy homeostasis, and sexual function.[1][2][3] This system comprises five G protein-coupled receptors (GPCRs), designated MC1R through MC5R, which are the targets of a family of endogenous peptide ligands derived from the pro-opiomelanocortin (POMC) prohormone.[4][5] These agonists include α-, β-, and γ-melanocyte-stimulating hormones (MSH) and adrenocorticotropic hormone (ACTH).[4] Uniquely, the melanocortin system also features two endogenous antagonists: agouti-signaling protein (ASIP) and agouti-related protein (AgRP).[4] The distinct tissue distribution and signaling properties of each receptor subtype provide a foundation for the development of targeted therapeutics.

-

MC1R: Primarily expressed in melanocytes and immune cells, MC1R is a key regulator of skin pigmentation and inflammation.[6][7] Its activation promotes the production of eumelanin, a dark pigment that protects against UV radiation, and exerts anti-inflammatory effects.[6][7]

-

MC2R: Found predominantly in the adrenal cortex, MC2R is the receptor for ACTH and is essential for regulating the production of cortisol, a critical stress hormone.[2][8]

-

MC3R & MC4R: These receptors are concentrated in the central nervous system and are central to the regulation of energy balance, appetite, and sexual behavior.[2][4][5] The MC4R, in particular, has been a major focus of drug development for obesity.[4][5]

-

MC5R: With a more widespread distribution, including in exocrine glands, MC5R is implicated in the regulation of sebaceous gland secretion and other exocrine functions.[3][9]

The therapeutic potential of modulating these receptors is vast, with applications in obesity, cachexia, sexual dysfunction, inflammatory disorders, and pigmentation disorders.[2][3] The development of small molecule modulators offers advantages over peptide-based therapies, including improved oral bioavailability and metabolic stability.[10]

Deconstructing the Signal: Melanocortin Receptor Signaling Pathways

Melanocortin receptors primarily couple to the Gs alpha subunit of heterotrimeric G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6][11][12] This canonical pathway, however, represents only a part of the complex signaling tapestry woven by these receptors. A deeper understanding of these pathways is crucial for designing modulators with desired functional selectivity.

While all five MCRs couple to Gs, evidence suggests that MC3R, MC4R, and MC5R can also couple to other G proteins, including Gi/o and Gq.[5][6] This promiscuous coupling allows for the activation of a broader range of downstream effectors, including the modulation of intracellular calcium levels and the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2.[5][6][13] Furthermore, G-protein-independent signaling mechanisms, involving β-arrestins, have also been described for MCRs.[6]

The signaling output of melanocortin receptors is further fine-tuned by melanocortin receptor accessory proteins (MRAPs and MRAP2).[6] These single-pass transmembrane proteins can modulate receptor trafficking to the cell surface and influence ligand-induced signaling, adding another layer of regulatory complexity.[6]

Visualizing the Signaling Architecture

The following diagrams illustrate the primary signaling pathways associated with melanocortin receptors.

A typical experimental workflow for characterizing small molecule MCR modulators.

Key Methodologies: A Step-by-Step Guide

This section provides detailed, self-validating protocols for the two cornerstone assays in melanocortin receptor drug discovery.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for a specific melanocortin receptor subtype by competing with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound.

Materials:

-

Cell membranes expressing the human melanocortin receptor of interest.

-

Radioligand: [¹²⁵I]-[Nle⁴, D-Phe⁷]-α-MSH.

-

Non-specific binding control: Unlabeled [Nle⁴, D-Phe⁷]-α-MSH.

-

Test compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Protocol:

-

Plate Setup: Prepare a 96-well plate with wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competitive binding (radioligand + serial dilutions of test compound).

-

Reagent Addition: Add assay buffer, cell membranes, and either unlabeled ligand (for non-specific binding) or test compound to the appropriate wells.

-

Initiate Binding: Add the radioligand to all wells to start the binding reaction.

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes). [14]5. Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand. [14]7. Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a test compound to either stimulate (agonist) or inhibit (antagonist) the production of cAMP.

Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of a test compound.

Materials:

-

HEK293 cells stably expressing the human melanocortin receptor of interest.

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX).

-

Agonist (for antagonist mode).

-

Test compounds.

-

cAMP detection kit (e.g., HTRF, ELISA, or bioluminescent-based).

-

384-well microplates.

Protocol:

-

Cell Plating: Seed the cells into a 384-well plate and incubate overnight to allow for attachment. [15]2. Compound Preparation: Prepare serial dilutions of the test compounds. For antagonist assays, also prepare a solution of a known agonist at its EC80 concentration.

-

Assay Initiation:

-

Agonist Mode: Add the test compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature. [16] * Antagonist Mode: Pre-incubate the cells with the test compound dilutions before adding the agonist.

-

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit. [16]5. Data Analysis: Plot the cAMP concentration against the log concentration of the test compound.

-

Agonist Mode: Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum response.

-

Antagonist Mode: Fit the data to determine the IC50.

-

Structural Insights: The Architecture of Ligand Recognition

Recent advances in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the molecular basis of ligand recognition and activation of melanocortin receptors. The structure of the human MC4R in complex with the Gs protein and bound to both peptide agonists (α-MSH, setmelanotide, bremelanotide) and the small molecule agonist THIQ has been elucidated. [2][4][8] These structures reveal a conserved binding pocket for the core "HFRW" motif of peptide agonists. [5]They also highlight the distinct binding mode of the small molecule THIQ, providing a structural rationale for its subtype selectivity. [2]This structural information is invaluable for structure-based drug design, enabling the rational optimization of small molecule modulators with improved affinity, selectivity, and functional properties.

Future Directions and Conclusion

The field of small molecule melanocortin receptor modulation is poised for significant advancement. The growing understanding of biased signaling and allosteric modulation presents exciting opportunities for the development of next-generation therapeutics with improved efficacy and reduced side-effect profiles. [1][9][17]The availability of high-resolution receptor structures will undoubtedly accelerate these efforts.

This technical guide has provided a comprehensive framework for understanding and investigating small molecule melanocortin receptor modulators. By integrating fundamental principles with detailed, actionable protocols, it is our hope that this document will serve as a valuable resource for scientists dedicated to unlocking the full therapeutic potential of this remarkable receptor system.

References

-

Intracellular signaling mechanisms of the melanocortin receptors: current state of the art. Cellular and Molecular Life Sciences. [Link]

-

Cryo-EM structure of melanocortin receptor 4 reveals mechanism of a “hunger switch” initiating satiety signaling. Acta Crystallographica Section A: Foundations and Advances. [Link]

-

Structure, function and regulation of the melanocortin receptors. Molecular and Cellular Endocrinology. [Link]

-

Structural Complexity and Plasticity of Signaling Regulation at the Melanocortin-4 Receptor. International Journal of Molecular Sciences. [Link]

-

Development of a high throughput screen for allosteric modulators of melanocortin-4 receptor signaling using a real time cAMP assay. Journal of Biomolecular Screening. [Link]

-

Structural insights into ligand recognition and activation of the melanocortin-4 receptor. Nature. [Link]

-

Cryo-EM structure of bremelanotide-MC4R-Gs_Nb35 complex. RCSB PDB. [Link]

-

Allosteric Modulators of MC4R Signaling. Grantome. [Link]

-

Old drugs with new skills: fenoprofen as an allosteric enhancer at melanocortin receptor 3. Cellular and Molecular Life Sciences. [Link]

-

Melanocortin 1 Receptor: Structure, Function, and Regulation. Frontiers in Genetics. [Link]

-

Melanocortin-5 Receptor: Pharmacology and Its Regulation of Energy Metabolism. MDPI. [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

-

Melanocortin 1 Receptor: Structure, Function, and Regulation. Frontiers in Genetics. [Link]

-

Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects. MDPI. [Link]

-

Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation. PMC. [Link]

-

Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent. [Link]

-

Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects. MDPI. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation. Photochemical & Photobiological Sciences. [Link]

-

Functional Characterization of Novel MC4R Variants Identified in Two Unrelated Patients with Morbid Obesity in Qatar. PMC. [Link]

Sources

- 1. Structure, function and regulation of the melanocortin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Structural Complexity and Plasticity of Signaling Regulation at the Melanocortin-4 Receptor [mdpi.com]

- 6. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rcsb.org [rcsb.org]

- 9. Development of a high throughput screen for allosteric modulators of melanocortin-4 receptor signaling using a real time cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Melanocortin‐4 receptor complexity in energy homeostasis,obesity and drug development strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Melanocortin 1 Receptor: Structure, Function, and Regulation [frontiersin.org]

- 12. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functional Characterization of Novel MC4R Variants Identified in Two Unrelated Patients with Morbid Obesity in Qatar - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. agilent.com [agilent.com]

- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Allosteric Modulators of MC4R Signaling - Roger Cone [grantome.com]

Cyclization protocols for 4-substituted-1,2,4-triazoles

Application Note: High-Fidelity Cyclization Protocols for 4-Substituted-1,2,4-Triazoles

Executive Summary & Strategic Value

The 1,2,4-triazole nucleus is a non-negotiable pharmacophore in modern medicinal chemistry, serving as a robust bioisostere for amides and esters. Its unique dipole character and hydrogen-bonding potential make it central to antifungal agents (e.g., Fluconazole, Voriconazole), anticancer therapeutics, and CNS-active compounds.

However, the synthesis of 4-substituted-1,2,4-triazoles presents a specific regiochemical challenge: preventing the thermodynamic drift to the N1/N2 isomers. This guide details three field-proven protocols designed to lock the substituent at the N4 position with high fidelity. We move beyond textbook descriptions to provide "battle-tested" methodologies that account for steric bulk, electronic deactivation, and purification bottlenecks.

Strategic Overview: Route Selection

| Protocol | Methodology | Key Utility | Tolerance Profile |

| A | Orthoester-Mediated Cyclization | The Workhorse: Best for modular diversity; allows independent variation of R3, R4, and R5. | High tolerance for steric bulk on the amine. |

| B | Thiosemicarbazide Cyclization | Functional Scaffold: Specifically yields 3-mercapto-4-substituted derivatives (versatile for further coupling). | Excellent for electron-deficient amines. |

| C | Microwave-Assisted Transamination | High Throughput: Rapid library generation; solvent-free or minimal solvent. | Best for robust, non-sensitive substrates. |

Protocol A: The Orthoester-Mediated "One-Pot" Cyclization

The industry standard for generating diverse N4-libraries.

Mechanistic Insight

This reaction relies on the in situ formation of an imidate intermediate. The orthoester acts as a "carbon clip," bridging the acyl hydrazide and the primary amine. The success of this reaction hinges on the acid-catalyzed transamination step. If the medium is too basic, the intermediate amidrazone fails to cyclize; if too acidic, the amine nucleophile is protonated and deactivated.

Workflow Diagram

Figure 1: Mechanistic flow of the Orthoester-mediated synthesis. The formation of the amidrazone (Inter2) is the rate-determining step for sterically hindered amines.

Step-by-Step Methodology

Reagents:

-

Acyl Hydrazide (1.0 equiv)

-

Triethyl Orthoformate (or substituted orthoester) (3.0 - 5.0 equiv)

-

Primary Amine (1.1 equiv)

-

Catalyst: Sulfamic acid (5 mol%) or p-TsOH (5 mol%)

-

Solvent: Ethanol (or neat in excess orthoester)

Procedure:

-

Activation: Charge a round-bottom flask with the Acyl Hydrazide and Orthoester. Add the acid catalyst.[1]

-

Initial Heating: Heat to 60°C for 30 minutes. Observation: The solution should become clear as the hydrazide dissolves and the imidate forms.

-

Amine Addition: Add the Primary Amine dropwise.

-

Critical Check: If the amine is an aniline derivative (electron-poor), increase temperature to reflux immediately.

-

-

Reflux: Heat the mixture to reflux (80–100°C) for 4–12 hours. Monitor by LCMS for the disappearance of the amidrazone intermediate (

usually visible). -

Workup (The "Crash-Out" Method):

Protocol B: The Isothiocyanate Route (Mercapto-Triazoles)

Essential for generating 3-thiol variants, common in antifungal pharmacophores.

Mechanistic Insight

This route proceeds through a Thiosemicarbazide intermediate. The cyclization is base-mediated, utilizing the nucleophilicity of the hydrazine nitrogen to attack the carbonyl carbon.

Workflow Diagram

Figure 2: Base-catalyzed cyclization of thiosemicarbazides. Note that the product exists in a thione-thiol tautomeric equilibrium.

Step-by-Step Methodology

Reagents:

-

Acid Hydrazide (1.0 equiv)[4]

-

Substituted Isothiocyanate (1.1 equiv)

-

Cyclization Base: 2N NaOH (aq)

Procedure:

-

Thiosemicarbazide Formation: Dissolve Acid Hydrazide in Ethanol. Add Isothiocyanate.[9][6] Reflux for 2–4 hours.[5]

-

Isolation 1: Cool to RT. The thiosemicarbazide usually precipitates. Filter and dry.[10] ( Note: You can proceed one-pot, but isolation improves purity).

-

Cyclization: Suspend the thiosemicarbazide in 2N NaOH (approx 10 mL per gram).

-

Reflux: Heat to reflux for 3–5 hours. The solid will dissolve as the salt forms.

-

Precipitation: Cool to RT. Filter off any insoluble impurities.

-

Acidification: Acidify the filtrate with conc. HCl to pH 3–4.

-

Safety: Perform in a fume hood; H2S gas is not typically evolved here, but mercaptans can be smelly.

-

-

Collection: The product precipitates as a white/yellow solid. Filter and wash with water.[10]

Troubleshooting & Optimization (Self-Validating Systems)

A robust protocol must account for failure modes. Use this table to diagnose synthetic issues.

| Observation | Root Cause | Corrective Action |

| Reaction Stalls at Amidrazone (Protocol A) | Steric hindrance of the amine or insufficient acidity. | Add 10 mol% Sc(OTf)3 (Scandium Triflate) or increase temp using microwave irradiation (140°C). |

| Product "Oils Out" | Product melting point is near solvent boiling point; impurities present.[3] | Decant solvent.[3][8][11] Triturate the oil with Diethyl Ether/Pentane. Sonicate to induce crystallization. |

| Regioisomer Contamination | Incorrect starting materials (using hydrazine + amide instead of hydrazide + amine). | Validate starting material purity.[11] Switch to Protocol A strictly. |

| Low Yield (Protocol B) | Incomplete cyclization due to weak base or short time. | Ensure NaOH concentration is at least 2N.[5] Increase reflux time. Monitor by TLC (shift in Rf is distinct). |

References

-

Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 2015, 26, 404-407.[12][13]

- Context: Validation of microwave acceler

-

A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett, 2007, 1255-1256.[14][15]

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives.

- Context: Detailed workup and biological relevance of the 4-substituted pharmacophore.

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones.Molecules, 2021.

- Context: Comprehensive review of the thiosemicarbazide (Protocol B) route.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnrjournal.com [pnrjournal.com]

- 8. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. isres.org [isres.org]

- 10. US4269987A - Purification of triazoles - Google Patents [patents.google.com]

- 11. scholarship.richmond.edu [scholarship.richmond.edu]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]

- 14. One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones [html.rhhz.net]

- 15. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones [organic-chemistry.org]

- 16. One-pot four-component synthesis of highly substituted [1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scribd.com [scribd.com]

Technical Support Center: Improving Water Solubility of Cyclohexyl-Triazole Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the enhancement of aqueous solubility for cyclohexyl-triazole compounds. Our focus is on explaining the underlying scientific principles behind each method, ensuring you can make informed decisions during your experimental design.

Section 1: Understanding the Core Problem

FAQ 1: Why are my cyclohexyl-triazole compounds exhibiting poor water solubility?

The limited water solubility of this class of compounds typically stems from a structural dichotomy. Your molecule contains two key moieties with opposing physicochemical properties:

-

The Cyclohexyl Group: This is a bulky, non-polar, and highly lipophilic aliphatic ring.[1] It significantly contributes to the molecule's overall hydrophobicity, favoring dissolution in non-polar organic solvents over water. The cyclohexyl group is often used in drug design to fill hydrophobic pockets in target proteins, but this same feature makes aqueous solubility a challenge.[1][2]

-

The Triazole Ring: This is a five-membered heterocyclic ring containing three nitrogen atoms.[3][4] The nitrogen atoms are capable of acting as hydrogen bond acceptors, which contributes a degree of polarity to the molecule.[5][6] However, in many cases, the hydrophilic contribution of the triazole ring is insufficient to overcome the strong hydrophobic nature of the cyclohexyl group.

The interplay between these two groups dictates the compound's overall solubility profile.

Caption: Initial workflow for solubility troubleshooting.

Section 3: Advanced Solubilization Strategies

If basic methods are insufficient, the following formulation-based approaches can be employed.

FAQ 3: pH and temperature adjustments didn't work. What can I try next?

When intrinsic solubility is very low, formulation excipients are required to enhance dissolution.

A. Co-Solvents

A co-solvent is a water-miscible organic solvent used to reduce the overall polarity of the aqueous medium, making it more favorable for a non-polar solute.

-

Mechanism: Co-solvents act as a "bridge" between the non-polar cyclohexyl group and the polar water molecules. They effectively lower the dielectric constant of the solvent system, reducing water's ability to "squeeze out" the hydrophobic compound.

-

Common Co-solvents for Pre-clinical Research:

| Co-Solvent | Properties & Use Cases | Typical Concentration Range |

| Ethanol | Good for moderately hydrophobic compounds. Generally well-tolerated. | 5 - 20% (v/v) |

| Propylene Glycol (PG) | More viscous than ethanol; good solubilizer. | 10 - 40% (v/v) |

| Polyethylene Glycol (PEG 400) | A liquid polymer with excellent solubilizing capacity for very poorly soluble drugs. | 10 - 50% (v/v) |

| Dimethyl Sulfoxide (DMSO) | A very strong, aprotic solvent. Often used for in vitro stock solutions. Can have toxicological implications. | < 1% for cell-based assays; up to 10% for some in vivo studies (vehicle toxicity must be assessed). |

-

Protocol: Co-solvent Screening

-

Prepare stock solutions of your compound in 100% of each co-solvent you wish to test (e.g., 10 mg/mL in DMSO, 10 mg/mL in PEG 400).

-

In separate vials, prepare a series of aqueous buffers (e.g., PBS, pH 7.4).

-

Add the co-solvent stock solution to the aqueous buffer dropwise while vortexing, to the desired final co-solvent concentration (e.g., 1%, 5%, 10%).

-

Observe for any precipitation. If the solution remains clear after 1-2 hours, the compound is likely soluble under those conditions.

-

B. Surfactants

Surfactants form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC). These micelles have a hydrophobic core and a hydrophilic shell.

-

Mechanism: The hydrophobic cyclohexyl group of your compound can partition into the hydrophobic core of the micelle, while the hydrophilic shell maintains the entire structure's solubility in water.

-

Common Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL.

-

Application: Typically used in concentrations of 1-10% for creating stable formulations.

C. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a truncated cone or "bucket" shape. The interior of the cone is hydrophobic, while the exterior is hydrophilic.

-

Mechanism: The hydrophobic cyclohexyl group of the triazole compound can fit into the hydrophobic cavity of the cyclodextrin molecule, forming an "inclusion complex." The hydrophilic exterior of the cyclodextrin then renders the entire complex water-soluble. [7]This is a powerful technique for masking hydrophobicity without chemical modification.

-

Common Cyclodextrins:

-

β-Cyclodextrin (BCD): Limited water solubility itself.

-

Hydroxypropyl-β-cyclodextrin (HPBCD): Much higher aqueous solubility and very commonly used in pharmaceutical formulations.

-

Sulfobutylether-β-cyclodextrin (SBEBCD, Captisol®): Anionic derivative with excellent solubility and safety profile.

-

Caption: Mechanism of cyclodextrin inclusion complexation.

Section 4: Quantifying Solubility

FAQ 4: How do I accurately measure the improvement in my compound's solubility?

Visual inspection is useful for screening, but quantitative data is essential for reproducible science. The shake-flask method is a standard approach.

Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

-

Preparation: Add an excess amount of your solid cyclohexyl-triazole compound to a known volume of your chosen solvent system (e.g., pH 7.4 buffer, 10% HPBCD solution, etc.) in a sealed glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.

-

Separation: After equilibration, allow the suspension to settle. Carefully remove a sample of the supernatant without disturbing the solid material. To ensure no solid particles are transferred, filter the supernatant through a 0.22 µm syringe filter (choose a filter material, like PTFE, that has low drug binding).

-

Quantification:

-

Dilute the clear filtrate with a suitable mobile phase or solvent.

-

Analyze the concentration of the dissolved compound using a calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Compare the measured concentration to a standard curve of your compound to determine the solubility in mg/mL or µM.

-

References

- 1,2,4-Triazole | Solubility of Things. (n.d.).

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 25). Frontiers in Molecular Biosciences.

- 1H-1,2,3-Triazole. (2020, December 7). American Chemical Society.

- Design, Synthesis, and Structure-Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility. (n.d.).

- Application of triazoles in the structural modification of n

- Cyclohexanes in Drug Discovery. (n.d.). PharmaBlock.

- Metabolism and hydrophilicity of the polarised 'Janus face' all-cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery. (2018, February 19). PMC.

- Chemical structure of the N 4-cyclohexyl-1,2,4-triazole-3-thione (2).... (n.d.).

- Water solubility and physicochemical properties of representative compounds and ETV. (n.d.).

- synthesis and properties of triazole-containing three-unit products with 4-cyclohexylphenoxy groups. (2025, August 10).

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2016, May 2). Amazon AWS.

- 3-Cyclohexyl-4,5-diphenyl-4H-1,2,4-triazole. (n.d.). Toronto Research Chemicals.

- 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic

- Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023, June 9).

- Solubility: An overview. (n.d.). Int J Pharm Chem Anal.

- Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.

- Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery. (n.d.). ScienceOpen.

- Expanding the chemical space of hydrophobic pharmacophores: the role of hydrophobic substructures in the development of novel transcription modul

- Biological Activity of Two Anticancer Pt Complexes with a Cyclohexylglycine Ligand against a Colon Cancer Cell Line: Theoretical and Experimental Study. (n.d.). PMC.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Expanding the chemical space of hydrophobic pharmacophores: the role of hydrophobic substructures in the development of novel transcription modulators ... - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00012F [pubs.rsc.org]

- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 4. chemijournal.com [chemijournal.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Hydrazide Cyclization to 1,2,4-Triazoles

Welcome to the technical support center for the synthesis of 1,2,4-triazoles via hydrazide cyclization. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this crucial transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction for maximum yield and purity.

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmaceuticals exhibiting antifungal, antiviral, and anticancer properties. The cyclization of an acylhydrazide with an appropriate one-carbon source is a fundamental and versatile method for its construction. However, like any powerful chemical reaction, it comes with its own set of challenges, from low yields to the formation of stubborn impurities.

This document is structured to serve as your first point of reference when things don't go as planned. We will explore common pitfalls in a question-and-answer format, provide evidence-based solutions, and offer detailed experimental protocols.

Core Reaction Mechanism: Understanding the 'Why'

Before troubleshooting, it's essential to understand the reaction pathway. The most common base-catalyzed cyclization of an acylhydrazide with a nitrile, often referred to as a variation of the Pellizzari reaction, proceeds through a distinct mechanism. Understanding these steps is key to diagnosing issues related to reactivity, regioselectivity, and side-product formation.

The reaction is initiated by the nucleophilic attack of the hydrazide on the nitrile, followed by cyclization and dehydration to form the stable aromatic triazole ring.

Troubleshooting regioselectivity in 1,2,4-triazole formation

Ticket System: Open | Status: Active | Agent: Senior Application Scientist

Overview

Welcome to the Technical Support Center for Nitrogen Heterocycle Synthesis. You are likely here because 1,2,4-triazoles are notoriously difficult to functionalize regioselectively. Unlike 1,2,3-triazoles, which have robust "Click" methods (CuAAC/RuAAC) to control isomerism, 1,2,4-triazoles suffer from annular tautomerism (1H, 2H, and 4H forms) and ambident nucleophilicity .

This guide addresses the two primary workflows where regioselectivity fails:

-

N-Alkylation of an existing triazole ring (The "N1 vs. N2" problem).

-

De Novo Synthesis of the ring from acyclic precursors.

Module 1: Troubleshooting N-Alkylation

User Query: "I am alkylating a 3,5-disubstituted 1,2,4-triazole with an alkyl halide. I expected the N1 product, but I'm getting a mixture of N1 and N2 isomers, or predominantly N2. How do I control this?"

Technical Diagnosis

The 1,2,4-triazole anion is an ambident nucleophile. The regiochemical outcome is a battle between thermodynamics and sterics .

-

Thermodynamic Control (N1-Alkylation): The N1-substituted isomer is generally more stable (aromaticity is best preserved). Under reversible conditions or with small electrophiles, N1 is favored.

-

Kinetic/Steric Control (N2-Alkylation): If the C3 and C5 positions carry bulky substituents, the N1 position becomes sterically shielded. The N2 position, being further away from the bulk, becomes the accessible nucleophile.

-

The "S-Substitution" Anomaly: If your triazole has a sulfur/thio-group at C3/C5, N2 alkylation is often favored due to specific electronic effects and the "loose" nature of the ion pair in polar aprotic solvents.

Visualizing the Pathway

The following diagram illustrates the tautomeric equilibrium and the competition between N1 and N2 attack.

Caption: Competitive alkylation pathways. N1 is thermodynamically preferred, but steric bulk at C3/C5 forces reaction to N2.

Resolution Protocol: Steering Selectivity

| Variable | Recommendation for N1 Selectivity | Recommendation for N2 Selectivity |

| Base | NaOEt/EtOH or NaH/THF . Strong, tight ion pairing often favors the thermodynamic N1 product. | K₂CO₃/Acetone or Cs₂CO₃/DMF . Weaker bases in polar aprotic solvents favor loose ion pairs, often promoting N2 attack if sterics allow. |

| Electrophile | Methyl iodide, primary alkyl halides (small). | Bulky benzyl halides, secondary alkyl halides. |

| Temperature | Higher temperatures (Reflux) allow equilibration to the thermodynamic (N1) product. | Lower temperatures (0°C to RT) trap the kinetic (N2) product. |

| Protecting Groups | If you must have N1 but sterics are forcing N2: Use a Trityl (Trt) group. Trityl prefers N1 (or N2 depending on substitution) and can block one site, forcing alkylation to the other, then deprotect. | N/A |

Module 2: Troubleshooting De Novo Synthesis

User Query: "I am trying to build the ring from scratch using hydrazine and an amide/nitrile, but I keep getting the wrong regioisomer (e.g., 1,3-disubstituted instead of 1,5-disubstituted)."

Technical Diagnosis

Classical methods like the Pellizzari (amide + hydrazide) or Einhorn-Brunner (diacylamine + hydrazine) reactions require harsh heat and often yield mixtures because the hydrazine nitrogen atoms have similar nucleophilicity.

The Solution: You must differentiate the hydrazine nitrogens before ring closure. Modern metal-catalyzed routes (Castanedo method) or stepwise acylations are required.

Resolution Protocol: The "Castanedo" One-Pot Method

This is the industry standard for high-fidelity synthesis of 1,3,5-trisubstituted 1,2,4-triazoles.

Reference: Castanedo, G. M., et al. J. Org.[1] Chem.2011 , 76, 1177.[1]

Step-by-Step Protocol:

-

Activation: Mix Carboxylic Acid (1.0 equiv) + Amidine (1.2 equiv) + HATU (1.2 equiv) + DIPEA (3.0 equiv) in DMF.

-

Hydrazine Addition: Add Monosubstituted Hydrazine (R-NHNH₂, 1.2 equiv).

-

Critical Step: The hydrazine attacks the activated intermediate.

-

-

Cyclization: Heat to 80–100 °C in the presence of Acid (AcOH).

Regioselectivity Decision Tree

Caption: Selection guide for de novo synthesis strategies based on substitution pattern.

Module 3: Analytical Validation (FAQ)

User Query: "I have isolated a product. How do I prove it is the N1 isomer and not the N2 isomer?"

Answer: 1H NMR alone is often insufficient due to overlapping shifts. You must use Symmetry Arguments or 2D NMR (HMBC) .

Diagnostic Table: N1 vs. N2 Identification

| Feature | N1-Isomer (Asymmetric) | N2-Isomer (Symmetric) |

| Symmetry Condition | If R3 and R5 are identical (e.g., 3,5-diphenyl), the molecule is NOT symmetric. | If R3 and R5 are identical, the molecule IS symmetric (has a C2 axis or plane). |

| 13C NMR (C3/C5) | Shows two distinct signals for the ring carbons (C3 and C5). | Shows one signal for the ring carbons (C3/C5 are equivalent). |

| HMBC (Long Range) | The N-alkyl protons will show correlations to C5 (strong, 3-bond) and potentially C3 (weak/none). | The N-alkyl protons will show correlations to both C3 and C5 (equivalent intensity). |

| NOESY/ROESY | NOE observed between N-alkyl protons and R5 substituents only . | NOE observed between N-alkyl protons and both R3 and R5 substituents . |

Expert Tip: If your triazole is 3,5-disubstituted with different groups, the symmetry argument fails. You must use HMBC. Look for the 3-bond coupling (

-

N1-Alkyl: Couples strongly to C5 .

-

N2-Alkyl: Couples to both C3 and C5 (usually).

References

-

Castanedo, G. M., et al. (2011).[1][2][3] "Regioselective Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines." The Journal of Organic Chemistry. Link

-

Yunusova, S. N., et al. (2018).[2] "ZnII-catalyzed synthesis of 3-dialkylamino-1,2,4-triazoles." Chemistry of Heterocyclic Compounds. Link

-

Xu, W., et al. (2015).[6] "Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine." Organic Letters. Link

-

Boraei, A. T. A., et al. (2016). "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Chemistry Central Journal. Link

Sources

- 1. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 2. isres.org [isres.org]

- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Advanced HPLC Resolution Guide: Triazole Tautomers & Isomers

Content Type: Technical Support Center / Troubleshooting Guide Audience: Analytical Chemists, Medicinal Chemists, Process Development Scientists Version: 2.1 (Current as of 2026)

Introduction: The Triazole Dual Challenge

Separating triazoles presents a unique "dual challenge" in chromatography that often confuses standard method development logic:

-

The Kinetic Challenge (Tautomerism): 1,2,4-triazoles undergo rapid proton transfer between nitrogen atoms (

). This interconversion occurs on the same timescale as the chromatographic separation, leading to peak broadening, splitting, or "saddle" peaks (Dynamic HPLC phenomenon). -

The Structural Challenge (Regioisomerism): 1,2,3-triazoles (common in "Click" chemistry) form stable 1,4- and 1,5-regioisomers. These are distinct molecules with identical masses and similar polarities, requiring specific stationary phase selectivity.

This guide provides self-validating protocols to resolve both issues.

Module 1: Taming Tautomers (1,2,4-Triazoles)

The Problem: You observe a broad, split, or distorted peak for a pure 1,2,4-triazole standard. The peak shape changes with flow rate or temperature.

The Science:

1,2,4-triazole has a

Protocol A: The "pH Lock" Strategy

Objective: Force the molecule into a single, stable ionic state to stop proton hopping.

-

Acidic Lock (Preferred for RP-HPLC):

-

Action: Buffer mobile phase to pH < 2.0 .

-

Reagent: 0.1% Trifluoroacetic acid (TFA) or Phosphate buffer pH 1.8.

-

Result: The triazole becomes fully protonated (cationic). Tautomerism is suppressed.

-

Note: Requires a column stable at low pH (e.g., Sterically Protected C18).

-

-

Basic Lock (Alternative):

-

Action: Buffer to pH > 10.5 .

-

Reagent: 10mM Ammonium Hydroxide or Triethylamine.

-

Result: The triazole becomes fully deprotonated (anionic).

-

Note: Requires high-pH stable columns (e.g., Hybrid Silica or Polymer).

-